

Industrial Synthesis of Cyclododecanone: A Technical Guide

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Compound of Interest

Compound Name: Cyclododecanone

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Introduction

Cyclododecanone (CDON) is a key industrial chemical intermediate, primarily utilized in the production of Lauro lactam, the monomer for Nylon-12, and 1,12-dodecanedioic acid, a precursor for the engineering plastic Nylon-6,12. Its large ring structure also makes it a valuable precursor in the synthesis of fragrances, such as muscone, and other specialty chemicals. The industrial production of **cyclododecanone** is dominated by processes that begin with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (CDT), from which several synthesis routes diverge.^{[1][2][3]} This technical guide provides an in-depth overview of the principal industrial synthesis routes for **cyclododecanone**, detailing the methodologies, reaction conditions, and performance metrics of each.

Core Synthesis Routes from Cyclododecatriene (CDT)

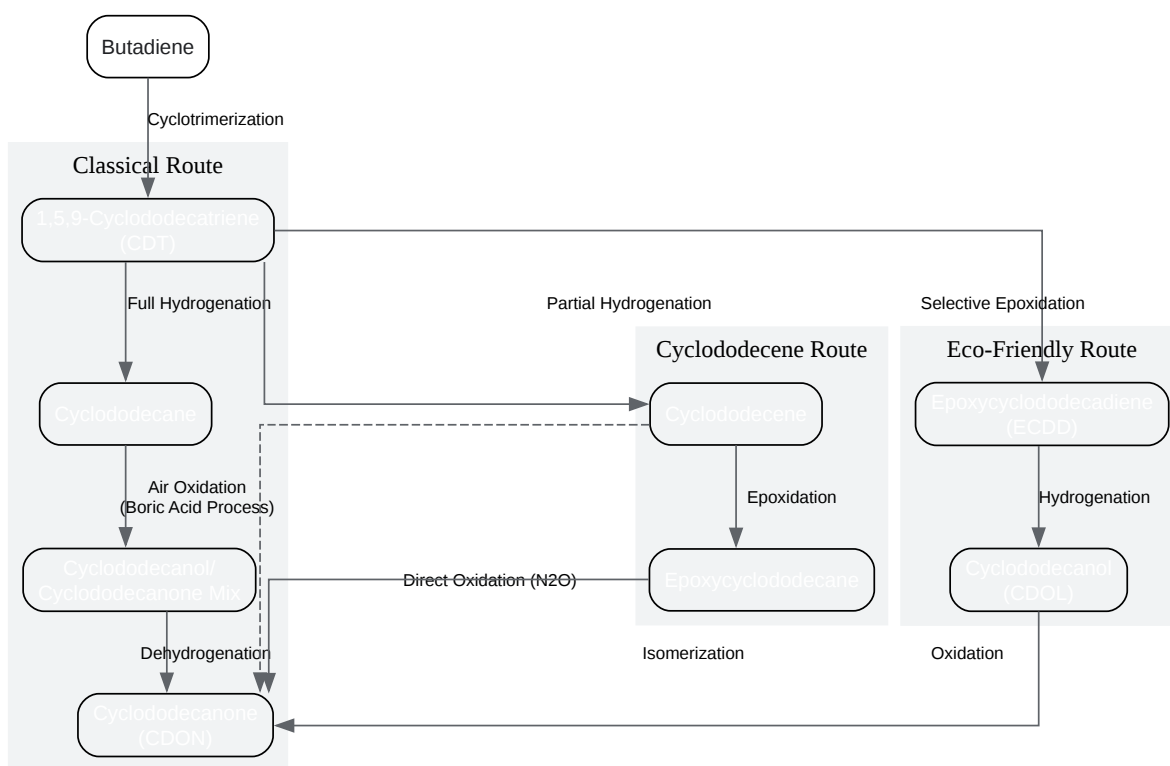
The industrial synthesis of **cyclododecanone** from cyclododecatriene can be broadly categorized into three main strategies:

- The Classical Route: Full hydrogenation of CDT to cyclododecane, followed by oxidation and dehydrogenation.

- The Cyclododecene Route: Partial hydrogenation of CDT to cyclododecene, which is then converted to **cyclododecanone**.
- The "Eco-Friendly" Three-Step Route: A sequential epoxidation, hydrogenation, and oxidation of CDT.

Below is a comparative overview of these pathways, followed by detailed descriptions and experimental protocols.

Logical Relationship of Synthesis Pathways



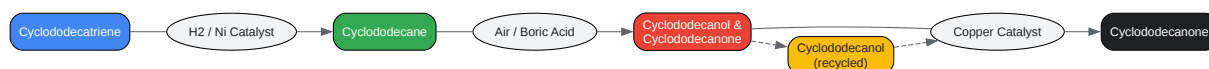
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Caption: Overview of the main industrial synthesis pathways for **Cyclododecanone** starting from Butadiene.

The Classical Industrial Route

This traditional and widely practiced method involves a three-step process starting from the full hydrogenation of cyclododecatriene.

Signaling Pathway for the Classical Route



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Caption: Step-wise conversion in the classical synthesis of **Cyclododecanone**.

Step 1: Hydrogenation of Cyclododecatriene to Cyclododecane

The process begins with the complete hydrogenation of 1,5,9-cyclododecatriene to cyclododecane. This is typically carried out using a nickel-based catalyst under hydrogen pressure.

Step 2: Oxidation of Cyclododecane (Boric Acid Process)

The subsequent liquid-phase air oxidation of cyclododecane yields a mixture of cyclododecanol and **cyclododecanone**.^[3] A key feature of the industrial process is the use of boric acid.^{[4][5]} The boric acid reacts with the initially formed cyclododecanol to form boric acid esters. These esters are more resistant to further oxidation than the alcohol itself, thus improving the selectivity towards the desired products and limiting the formation of by-products like dicarboxylic acids.^[5] However, this process requires low conversion rates (typically not

exceeding 30%) to maintain high selectivity.[3][5] The main products are cyclododecanol and **cyclododecanone** in a ratio of approximately 10:1.[3]

Step 3: Dehydrogenation of Cyclododecanol

The mixture from the oxidation step is hydrolyzed to release the cyclododecanol from its boric ester. After separation from the unreacted cyclododecane and boric acid (which are recycled), the mixture of cyclododecanol and **cyclododecanone** is subjected to a dehydrogenation step. This is typically carried out in the gas phase over a copper-based catalyst, such as copper chromite, at elevated temperatures to convert the remaining cyclododecanol to **cyclododecanone**. [6][7]

Parameter	Hydrogenation	Oxidation (Boric Acid)	Dehydrogenation
Catalyst	Nickel-based	Boric Acid (2.0-6.5 wt%)	Copper-based (e.g., Copper Chromite)
Temperature	-	155-170 °C[4]	250-350 °C
Pressure	High Pressure	Atmospheric[4]	Atmospheric
Reactants	CDT, H ₂	Cyclododecane, Air (7-21 mol% O ₂)[4]	Cyclododecanol
Conversion	>99%	5-25%[4]	-
Selectivity	>99%	>90% (to Alcohol + Ketone)[4]	High
Product Ratio	-	Cyclododecanol:Cyclododecanone ≈ 10:1[3]	-

Experimental Protocol: Oxidation of Cyclododecane with Boric Acid[4]

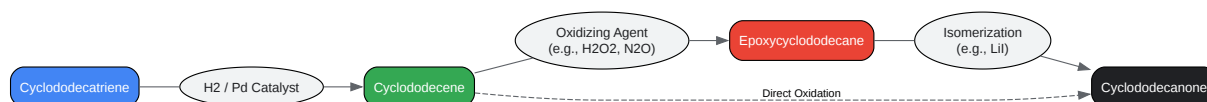
- A stirred batch reactor is charged with cyclododecane and 2.0-6.5 wt% of boric acid.
- The mixture is heated to 155-170 °C.

- Air (containing 7-21 mol% oxygen) is supplied at a rate of approximately 2.1 ft³/g-mol of cyclododecane per hour.
- The reaction is continued until a cyclododecane conversion of 5-25% is achieved.
- The reaction mixture is then cooled, and the boric acid esters are hydrolyzed with water.
- The organic phase, containing unreacted cyclododecane, cyclododecanol, and **cyclododecanone**, is separated from the aqueous boric acid solution.
- The unreacted cyclododecane and boric acid are recovered and recycled.

The Cyclododecene Route

This route involves the partial hydrogenation of CDT to cyclododecene, which is then oxidized to **cyclododecanone**. This approach avoids the high energy consumption of full hydrogenation and the complexities of the boric acid process.

Signaling Pathway for the Cyclododecene Route



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Caption: Key transformations in the synthesis of **Cyclododecanone** via Cyclododecene.

Method 1: Epoxidation of Cyclododecene and Subsequent Rearrangement

In this pathway, cyclododecene is first epoxidized to epoxycyclododecane, which is then isomerized to **cyclododecanone**. Hydrogen peroxide is a common oxidant for the epoxidation step. The subsequent rearrangement (isomerization) of the epoxide to the ketone can be

catalyzed by various agents, with lithium halides such as lithium iodide or lithium bromide being effective.[8]

Parameter	Epoxidation	Isomerization
Catalyst	-	Lithium Halide (e.g., LiCl, LiBr, LiI)
Temperature	-	150-200 °C
Solvent	-	N-methyl-2-pyrrolidone (optional)
Reactants	Cyclododecene, Oxidant (e.g., H ₂ O ₂)	Epoxycyclododecane
Yield	-	93.5% (with LiCl in NMP at 200°C for 6h)[8]

Experimental Protocol: Isomerization of Epoxycyclododecane[8]

- A solution containing 25 g of epoxycyclododecane, 1 g of lithium chloride, and 20 g of N-methyl-2-pyrrolidone is prepared in a suitable reactor.
- The mixture is stirred at 200 °C for 6 hours.
- After the reaction, the mixture is cooled and the **cyclododecanone** is isolated, for instance by distillation.

Method 2: Direct Oxidation of Cyclododecene with Dinitrogen Monoxide (N₂O)

A more direct approach involves the oxidation of cyclododecene to **cyclododecanone** using dinitrogen monoxide as the oxidant.[3][5] This method offers a potentially more streamlined process.

Parameter	Direct Oxidation
Oxidant	Dinitrogen Monoxide (N ₂ O)
Reactant	Cyclododecene
Product	Cyclododecanone

The "Eco-Friendly" Three-Step Route

This route aims to be more environmentally benign by utilizing hydrogen peroxide as the primary oxidant and avoiding harsh reagents. It proceeds in three distinct steps from CDT.[1][2]

Signaling Pathway for the Eco-Friendly Route



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Caption: The three-step "eco-friendly" synthesis of **Cyclododecanone**.

Step 1: Selective Epoxidation of CDT

CDT is selectively epoxidized to epoxycyclododecadiene (ECDD) using hydrogen peroxide in the presence of a phase-transfer catalyst, hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT).[1]

Step 2: Hydrogenation of ECDD to Cyclododecanol (CDOL)

The resulting epoxycyclododecadiene is then hydrogenated to cyclododecanol using a Raney nickel catalyst.[1][2]

Step 3: Oxidation of Cyclododecanol to Cyclododecanone

Finally, the cyclododecanol is oxidized to **cyclododecanone** using hydrogen peroxide, again with HAHPT as the catalyst.[1][2]

Parameter	Selective Epoxidation	Hydrogenation	Oxidation
Catalyst	HAHPT	Raney Nickel	HAHPT
Reactants	CDT, 30% H ₂ O ₂	ECDD, H ₂	CDOL, 30% H ₂ O ₂
Solvent	Water	Ethanol	Water and t-butanol
Temperature	35 °C	100 °C	Reflux
Pressure	Atmospheric	3.0-3.5 MPa	Atmospheric
Molar Ratio	CDT:H ₂ O ₂ = 3:1[1]	-	CDOL:t-BuOH = 1:0.75
Yield	61.8% (ECDD)[1]	92.3% (CDOL)[2]	93.6% (CDON)[2]
Overall Yield	\multicolumn{3}{c}{53.4%[2]}		

Experimental Protocols for the Eco-Friendly Route[9]

Preparation of HAHPT Catalyst:

- To a solution of Na₂WO₄·2H₂O (3.30 g, 10 mmol) in water (20 mL), add 36% HCl (1.97 g, 20 mmol).
- Add 30% H₂O₂ (8.65 g, 70 mmol) to the mixture.
- Successively add 85% H₃PO₄ (0.29 g, 2.5 mmol) and water (10 mL) and stir for 20 minutes.
- Add a solution of C₁₆H₃₃(CH₃)₃NCl (2.40 g, 7.5 mmol) in ClCH₂CH₂Cl (60 mL) and stir for 1 hour.
- Filter the precipitate, wash with water until pH = 5, and dry.

Step 1: Selective Epoxidation of CDT

- A mixture of CDT (e.g., 3.24 g, 20 mmol), 30% H₂O₂ (e.g., 0.62 mL, 6 mmol), and HAHPT catalyst is stirred at the desired temperature for the desired time.
- After the reaction, the mixture is cooled, and the product composition is analyzed.

Step 2: Hydrogenation of ECDD

- A stainless steel autoclave is charged with Raney nickel catalyst (3.0 mL), ECDD (10 g), and ethanol (100 mL).
- The autoclave is pressurized with hydrogen gas to 3.0-3.5 MPa at room temperature.
- The mixture is stirred at 100 °C for 8 hours.
- After cooling, the catalyst is filtered off, and the crude cyclododecanol is obtained.

Step 3: Oxidation of CDOL

- A mixture of HAHPT catalyst, cyclododecanol, t-butanol, and 30% H₂O₂ is refluxed for the desired time.
- After cooling, the product composition is analyzed.

Conclusion

The industrial synthesis of **cyclododecanone** offers several pathways, each with its own set of advantages and challenges. The classical route via cyclododecane is a well-established process but involves multiple recycling streams and the use of boric acid. The routes via cyclododecene offer a more direct path, with the direct oxidation using N₂O being particularly streamlined, though it may require specialized equipment. The three-step "eco-friendly" route presents a greener alternative by utilizing hydrogen peroxide, but it involves multiple distinct reaction steps. The choice of a particular synthesis route will depend on a variety of factors including raw material costs, energy consumption, capital investment, and environmental considerations. The data and protocols presented in this guide provide a comprehensive foundation for researchers and professionals in the field to understand and evaluate these critical industrial processes.

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